
N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, also known as 25C-NBOMe, is a novel psychoactive substance that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. This compound has gained popularity in recent years due to its potent hallucinogenic effects, which are similar to those of LSD and psilocybin.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is not fully understood, but it is believed to work by binding to and activating the serotonin 2A receptor. This activation leads to an increase in the release of neurotransmitters such as serotonin and dopamine, which are responsible for regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic compounds. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial for studies that require precise dosing. However, one limitation of using this compound is its potential for toxicity, which can make it difficult to use in animal studies.
Future Directions
There are several future directions for research on N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential for abuse and addiction, and how it compares to other psychoactive substances in this regard. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 2A receptor, which is responsible for mediating the hallucinogenic effects of many psychedelics. This compound has also been found to have a lower affinity for other serotonin receptors, as well as for dopamine and norepinephrine receptors.
properties
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c1-23-18-10-13(9-16(20)19(18)24-2)11-21-8-7-14-12-22-17-6-4-3-5-15(14)17;/h3-6,9-10,12,21-22H,7-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGLBLJKWKSCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



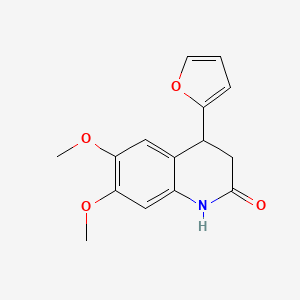
![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413641.png)
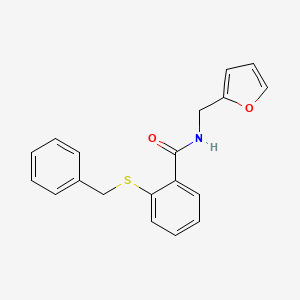

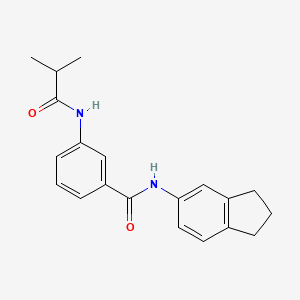
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)
![ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride](/img/structure/B4413675.png)
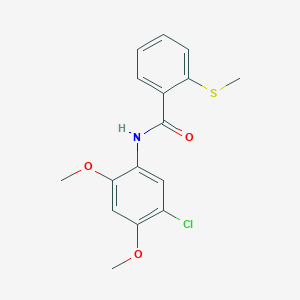
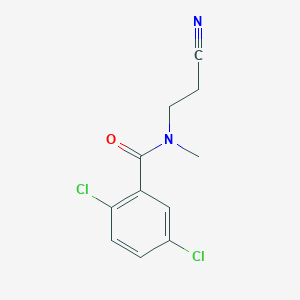

![N-(2,3-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4413729.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4413740.png)
![N-(3-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413746.png)
![methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4413750.png)